molecular formula C13H24O B3051471 11-Tridecyn-1-ol CAS No. 33925-75-6

11-Tridecyn-1-ol

Cat. No. B3051471
CAS RN: 33925-75-6
M. Wt: 196.33 g/mol
InChI Key: QBYUWRZJJAYBJR-UHFFFAOYSA-N
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Description

11-Tridecyn-1-ol is a chemical compound with the molecular formula C13H24O . It has an average mass of 196.329 Da and a monoisotopic mass of 196.182709 Da . The CAS Registry Number for this compound is 33925-75-6 .


Synthesis Analysis

The synthesis of 11-Tridecyn-1-ol involves reaction conditions with chloro (1,5-cyclooctadiene) (pentamethylcyclopentadiene)ruthenium (II), hydrogen, and silver trifluoromethanesulfonate in dichloromethane at 20 degrees Celsius under 7500.75 Torr for 0.5 hours . This reaction occurs in an inert atmosphere and is diastereoselective .


Molecular Structure Analysis

The IUPAC Standard InChI for 11-Tridecyn-1-ol is InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,4-13H2,1H3 . The IUPAC Standard InChIKey is QBYUWRZJJAYBJR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Tridecyn-1-ol include a molecular weight of 196.3291 . More specific properties such as density, boiling point, and melting point are not provided in the sources retrieved.

Scientific Research Applications

Pheromone Studies and Insect Behavior

One significant application of 11-Tridecyn-1-ol is in the field of entomology, particularly in studying pheromones and insect behavior. A study by Voerman, Minks, and Houx (1974) explored the impact of various acetates of alcohols, including compounds like 11-Tetradecyn-1-ol, on the attractancy of sex pheromones in the Summerfruit Tortrix Moth, Adoxophyes orana. Their research found that certain compounds had an inhibitory effect on the attractiveness of these pheromones to male insects, highlighting the potential for 11-Tridecyn-1-ol derivatives in modifying insect behavior (Voerman, Minks, & Houx, 1974).

Chemical Synthesis and Configuration Studies

Research has also been conducted on the synthesis and structural configuration of related compounds. For example, Mason (1981) investigated the configuration and conformation of tricyclo[4.4.1.12,5]dodecan-11-ols, providing insight into the chemical properties and potential applications of similar compounds (Mason, 1981).

Enzymatic Reactions in Pheromone Biosynthesis

Another study by Rodríguez et al. (2002) focused on the stereochemical aspects of enzymatic reactions involved in moth pheromone biosynthesis. This research can provide further understanding of how 11-Tridecyn-1-ol and its derivatives might play a role in biological processes such as sex pheromone production in insects (Rodríguez, Clapés, Camps, & Fabriàs, 2002).

Photochemistry and Cycloreversion Studies

The study of photochemistry in relation to compounds like 11-Tridecyn-1-ol has also been undertaken. Schmidt and Margaretha (2004) researched the photochemistry of spiro[6H-[1,3]oxathiin-2,2′-tricyclo[3.3.1.13,7]decan]- 6-one, indicating the relevance of such studies in understanding the photochemical behavior of similar compounds (Schmidt & Margaretha, 2004).

Nucleic Acid Analogs and Oligonucleotide Synthesis

In the field of biochemistry, Steffans and Leumann (1997) contributed to the synthesis of nucleic acid analogs with constrained conformational flexibility, which can have implications for understanding and utilizing compounds like 11-Tridecyn-1-ol in the context of molecular biology and genetics (Steffans & Leumann, 1997).

Nuclear Antisense Effects in RNA Splicing

The application of 11-Tridecyn-1-ol derivatives in molecular biology extends to RNA splicing as well. Ittig et al. (2004) investigated the nuclear antisense properties of tricyclo-DNA oligonucleotides in the context of RNA splicing, providing insights into the potential therapeutic applications of these compounds (Ittig, Liu, Renneberg, Schümperli, & Leumann, 2004).

properties

IUPAC Name

tridec-11-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,4-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYUWRZJJAYBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334419
Record name 11-Tridecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Tridecyn-1-ol

CAS RN

33925-75-6
Record name 11-Tridecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
X Yu, L Li, J Xue, J Wang, G Song, Y Zhang… - Innovative Food Science …, 2020 - Elsevier
… For example, the compounds of 1-penten-3-ol, 1-hexen-3-ol, (Z)-4-heptenal, 3-octanol, 1-hexanol, 2-ethyl-11-tridecyn-1-ol were volatilized when the temperature was climbed up to 160 …
Number of citations: 59 www.sciencedirect.com
S Moinuddin, R Mohammad Mamunor… - Journal of …, 2012 - scirp.org
… 7.94%, retention time 8.87 and trace mass 55, compound is 2-decene, (Z) (C 10 H 20 ) with probability 14.3%, retention time 9.32 and trace mass 67, compound is 11-tridecyn-1-ol (C 13 …
Number of citations: 30 www.scirp.org
TF Tang, XM Liu, M Ling, F Lai, L Zhang… - Industrial Crops and …, 2013 - Elsevier
The essential oil and fatty acid composition of Malania oleifera were determined by GC–MS techniques. The yield of essential oils was 0.1±0.02%, 0.2±0.03% and 1.1±0.12%, …
Number of citations: 50 www.sciencedirect.com
DJ Lim, BS Chun, DH OH - Journal of the Korean Applied Science …, 2014 - koreascience.kr
Citrus essential oil were extracted from citron peel of cultivated in Gohong (CCP) using environmentally friendly supercritical carbon dioxide method. Antioxidant activity and aroma …
Number of citations: 2 koreascience.kr
D Chen, M Zhang - Journal of food and drug analysis, 2006 - jfda-online.com
Volatile compounds in Chinese mitten crab (whole crab and crab meat) were investigated. Samples were extracted by simultaneous distillation-extraction (SDE) and then analyzed by …
Number of citations: 83 www.jfda-online.com
K Ranjitha, CK Narayana, TK Roy - Journal of Horticultural Sciences, 2013 - jhs.iihr.res.in
A comparative study of the aroma profile of an alcoholic beverage (wine) and natural juice from banana cv. Robusta was performed. The study showed disappearance and synthesis of …
Number of citations: 2 jhs.iihr.res.in
M Singh, S Kumar, M Sarker - Chem. Process. Eng. Res, 2017 - researchgate.net
Waste plastics were converted into valuable liquid hydrocarbon fuel. it is can be used as different purpose of energy-source such as petrol engines, diesel engines, generators, vehicles …
Number of citations: 3 www.researchgate.net
J Zhou, T Zhang, W Chen, Y Liang - Journal of Central South University of …, 2009 - Springer
The chemical components of the essential oils in the barks and leaves of Eucommia ulmoides Oliver were analyzed and compared by chromatograms and mass spectra technique, …
Number of citations: 18 link.springer.com
L Zhang, W Wei, L Huang, T Zheng, R Zhong, J Pang… - RSC …, 2021 - pubs.rsc.org
This research aimed to assess the quality of the large yellow croaker (Larimichthys crocea) roe oil before and after refining. The crude and refined L. crocea roe oils were compared …
Number of citations: 2 pubs.rsc.org
X Huang, L Zhao, S Pang, Y Liu, J Liu, M Zhang - Agriculture, 2022 - mdpi.com
Volatile organic compounds (VOCs) in Citrus sinensis ‘hongjiang’ oranges significantly vary depending on the fruit variety, cultivation mode, and cultivation location. The effect of these …
Number of citations: 5 www.mdpi.com

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